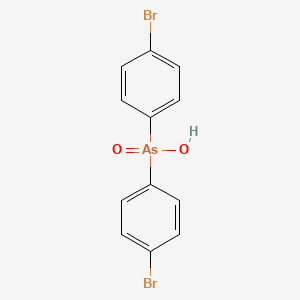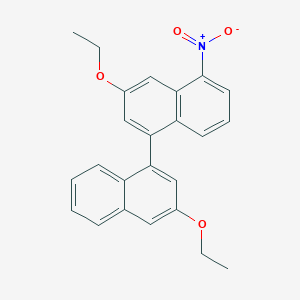
3,3'-Diethoxy-5-nitro-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene is a chemical compound that belongs to the binaphthalene family This compound is characterized by the presence of two naphthalene rings connected at the 1,1’ positions, with ethoxy groups at the 3,3’ positions and a nitro group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene typically involves the nitration of 3,3’-diethoxy-1,1’-binaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient nitration while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3,3’-diethoxy-5-amino-1,1’-binaphthalene.
Substitution: Formation of various substituted binaphthalene derivatives.
Scientific Research Applications
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of chiral ligands and catalysts.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3,3’-Diethoxy-5-nitro-1,1’-binaphthalene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The ethoxy groups contribute to the compound’s solubility and stability, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dimethoxy-5-nitro-1,1’-binaphthalene
- 3,3’-Diethoxy-5-amino-1,1’-binaphthalene
- 3,3’-Diethoxy-1,1’-binaphthalene
Uniqueness
3,3’-Diethoxy-5-nitro-1,1’-binaphthalene is unique due to the presence of both ethoxy and nitro groups, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other binaphthalene derivatives.
Properties
CAS No. |
106291-85-4 |
|---|---|
Molecular Formula |
C24H21NO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-ethoxy-1-(3-ethoxynaphthalen-1-yl)-5-nitronaphthalene |
InChI |
InChI=1S/C24H21NO4/c1-3-28-17-12-16-8-5-6-9-19(16)21(13-17)22-14-18(29-4-2)15-23-20(22)10-7-11-24(23)25(26)27/h5-15H,3-4H2,1-2H3 |
InChI Key |
SVXZCIZLLGCXKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C(=C1)C3=CC(=CC4=C3C=CC=C4[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



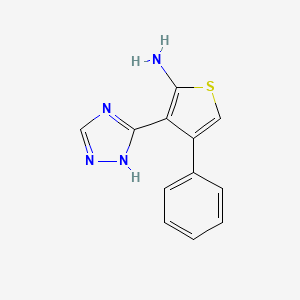
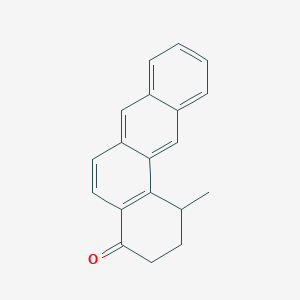
silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
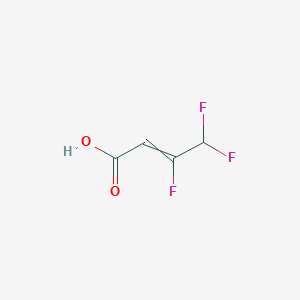
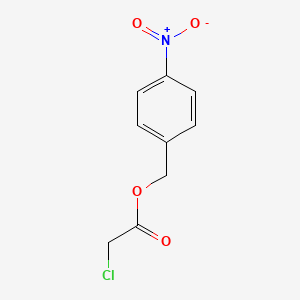
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

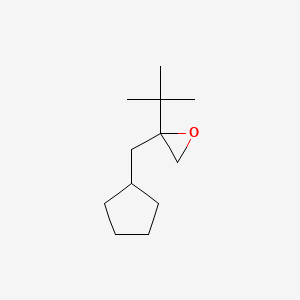
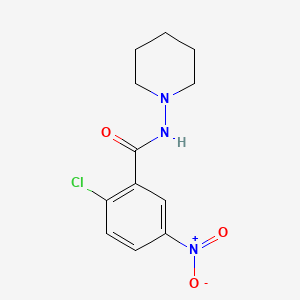
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
